Product packaging for Allyl-(6-chloro-4-iodopyridin-2-yl)-amine(Cat. No.:CAS No. 1262293-64-0)

Allyl-(6-chloro-4-iodopyridin-2-yl)-amine

Cat. No.: B1407812
CAS No.: 1262293-64-0
M. Wt: 294.52 g/mol
InChI Key: YLCLPKMSQTYXHJ-UHFFFAOYSA-N
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Description

Allyl-(6-chloro-4-iodopyridin-2-yl)-amine is a high-purity chemical intermediate designed for research and development applications, particularly in pharmaceutical and medicinal chemistry. This compound features a pyridine ring system substituted with chloro and iodo groups, offering distinct reactive sites for further synthetic modification, such as cross-coupling reactions. The allylamine moiety provides an additional functional handle for chemical diversification, making this reagent a valuable scaffold for constructing more complex molecules. Its primary research value lies in its potential as a key building block in the synthesis of targeted chemical libraries for drug discovery programs. Researchers can utilize this intermediate in the exploration of new active compounds, though its specific mechanism of action is dependent on the final synthesized product. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClIN2 B1407812 Allyl-(6-chloro-4-iodopyridin-2-yl)-amine CAS No. 1262293-64-0

Properties

IUPAC Name

6-chloro-4-iodo-N-prop-2-enylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIN2/c1-2-3-11-8-5-6(10)4-7(9)12-8/h2,4-5H,1,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCLPKMSQTYXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=CC(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategy for Synthesis

The synthesis of allyl-substituted halogenated pyridine derivatives, such as Allyl-(6-chloro-4-iodopyridin-2-yl)-amine , typically involves:

Halogenation of Pyridine Core

Selective halogenation of pyridine derivatives is crucial. The literature indicates that:

  • The iodination at the 4-position can be achieved via electrophilic aromatic substitution using iodine monochloride or iodine in the presence of oxidants.
  • The chlorination at the 6-position often employs chlorinating agents such as N-chlorosuccinimide (NCS) under controlled conditions.

Research findings suggest that the order of halogenation significantly affects regioselectivity. For example, iodination is often performed after chlorination to prevent undesired substitution at other positions.

Step Reagents Conditions Yield/Notes
Iodination Iodine, oxidant (e.g., H2O2) Mild heating, solvent (e.g., acetic acid) High regioselectivity at 4-position
Chlorination NCS Room temperature, inert solvent Selective at 6-position

Formation of the Amino Derivative

The amino group is introduced via C–N cross-coupling reactions :

Research data shows that the yields of such aminations are optimized at elevated temperatures (~80–110°C) with ligands like BINAP or Xantphos, achieving yields exceeding 70%.

Step Reagents Conditions Yield/Notes
Amination Ammonia or primary amines Pd catalyst, base, elevated temperature 70–85% yield

Allylation of the Pyridine Derivative

The allyl group can be introduced via:

Research findings indicate that:

  • Grignard reagents such as allylmagnesium bromide provide high regioselectivity and yields (>80%) when reacted with the amino-pyridine intermediates.
  • Transition metal catalysis , especially palladium or nickel complexes, enhances the efficiency of allylation, often under mild conditions.
Step Reagents Conditions Yield/Notes
Allylation Allylmagnesium bromide THF, room temperature to reflux >80% yield
Electrophilic Allyl bromide, base DMF or THF, reflux 70–85% yield

Final Functionalization and Purification

The final step involves purification via column chromatography or recrystallization, ensuring high purity of the target compound.

Summary of Preparation Methods

Method Key Reagents Catalysts Conditions Advantages Limitations
Halogenation I2, NCS None Mild heating, controlled temperature Regioselectivity Over-halogenation risk
C–N Cross-Coupling Amine, Pd catalyst Pd(OAc)2, ligands Elevated temperature High yields Catalyst cost
Allylation AllylMgBr or allyl halides None or Pd/Ni catalysts Room temp to reflux High regioselectivity Moisture sensitivity

Research Findings and Data Tables

Recent studies emphasize the importance of catalyst choice and reaction conditions:

  • Palladium-catalyzed C–N cross-coupling reactions have been optimized to improve yields and selectivity, with yields often exceeding 70% for amino derivatives.
  • Allylating agents such as allylmagnesium bromide are preferred for their high efficiency and regioselectivity, especially when used in inert solvents like tetrahydrofuran (THF).
Reference Key Findings Relevance to Synthesis
Pd-catalyzed cross-coupling for aniline derivatives Guides amination step
Synthesis of deoxyaminosugars with allyl groups Supports allylation methodology
Enantioselective synthesis of chiral amines Highlights catalyst selection

Chemical Reactions Analysis

Types of Reactions

Allyl-(6-chloro-4-iodopyridin-2-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the allyl group to a saturated alkyl group.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Dehalogenated products or saturated alkyl derivatives.

    Substitution: Azides, thiols, or other substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Allyl-(6-chloro-4-iodopyridin-2-yl)-amine has been investigated for its role as a pharmacological agent targeting various biological pathways. Its structure suggests potential interactions with receptors and enzymes involved in disease processes.

1.1. Inhibition of Tyrosine Kinases

Recent studies have highlighted the importance of tyrosine kinases in mediating inflammatory responses. Compounds similar to this compound have been shown to selectively inhibit tyrosine kinase 2 (TYK2), which plays a critical role in cytokine signaling pathways associated with autoimmune diseases . This inhibition could lead to the development of new therapies for conditions like psoriasis and systemic lupus erythematosus.

1.2. Anticancer Properties

Compounds derived from pyridine structures, including this compound, have been explored for their anticancer properties. They may act by modulating signaling pathways that control cell proliferation and apoptosis, making them candidates for cancer therapeutics .

Chemical Synthesis Applications

This compound can serve as a versatile building block in organic synthesis. Its unique functional groups allow for various modifications and coupling reactions.

2.1. Cross-Coupling Reactions

The compound can participate in cross-coupling reactions, particularly with organometallic reagents, to form complex molecular architectures. This application is vital in synthesizing pharmaceuticals and agrochemicals .

2.2. Synthesis of Biologically Active Molecules

The allyl group provides a reactive site for further transformations, allowing chemists to create derivatives with enhanced biological activity or selectivity against specific targets .

3.1. Study on TYK2 Inhibition

A study demonstrated that compounds similar to this compound showed promising results in inhibiting TYK2 activity, leading to reduced inflammation in in vivo models of psoriasis. This suggests a pathway for developing targeted therapies for inflammatory diseases .

3.2. Antitumor Activity Assessment

In another research project, derivatives of pyridine compounds were tested for their ability to induce apoptosis in cancer cell lines. The findings indicated that modifications on the pyridine ring could significantly enhance anticancer activity, supporting further exploration of this compound as a lead compound .

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryInhibition of TYK2 for anti-inflammatory effectsDevelopment of new therapies
Anticancer PropertiesModulation of cancer cell signaling pathwaysNew anticancer agents
Chemical SynthesisBuilding block for cross-coupling reactionsSynthesis of complex molecules
Biologically Active MoleculesDerivatives with enhanced activity through structural modificationsTargeted drug development

Mechanism of Action

The mechanism of action of Allyl-(6-chloro-4-iodopyridin-2-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Structural Analysis

Table 1: Structural Comparison with Analogues
Compound Core Structure Substituents Molecular Weight (g/mol) Key Structural Features
Allyl-(6-chloro-4-iodopyridin-2-yl)-amine Pyridine 6-Cl, 4-I, allylamine at C2 294.52 Halogenated pyridine; planar aromatic ring
Allyl-(5-pyridin-2-yl-[1,3,4]thiadiazol-2-yl)-amine Thiadiazole Pyridin-2-yl at C5, allylamine at C2 219.26 Bicyclic heteroaromatic system; tautomerism
Allyl-(6-chloro-3-iodo-pyridin-2-yl)-amine Pyridine 6-Cl, 3-I, allylamine at C2 293.94 Iodine positional isomer; altered reactivity
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine Pyrimidine Piperidine at C6, allylamine at C4 247.34 Piperidine introduces steric bulk
N-Allyl-4-(4-nitrophenyl)thiazol-2-amine Thiazole 4-Nitrophenyl at C4, allylamine at C2 261.30 Electron-withdrawing nitro group

Key Observations :

  • Halogen Position : The iodine position (3 vs. 4) in pyridine isomers significantly impacts electronic effects. The 4-iodo derivative (Compound A) has higher symmetry and crystallinity compared to the 3-iodo isomer, which exists as a yellow oil .
  • Heterocyclic Core : Thiadiazole and thiazole derivatives exhibit tautomerism and enhanced π-electron delocalization, unlike pyridine/pyrimidine analogues .
  • Functional Groups : The nitro group in thiazole derivatives increases electrophilicity, while the piperidine ring in pyrimidine analogues enhances steric hindrance .

Reactivity and Chemical Behavior

Key Findings :

  • Cross-Coupling Potential: Compound A’s iodine at C4 is ideal for Ullmann or Suzuki couplings, while the chlorine at C6 allows nucleophilic aromatic substitution .
  • Tautomerism in Thiadiazoles: Solution-phase equilibrium between amino (type a) and imino (type b) forms (ΔG ≈ -35 kJ/mol for type a) enables tunable electronic properties .
  • Nitro Group Reactivity : The nitro group in thiazole derivatives facilitates reduction to amines or participation in cycloaddition reactions .

Biological Activity

Allyl-(6-chloro-4-iodopyridin-2-yl)-amine is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its synthesis, biological mechanisms, and research findings, emphasizing its significance as a lead compound for drug development.

Chemical Structure and Synthesis

This compound features an allyl group attached to the nitrogen atom of a pyridine ring, which is further substituted with chlorine and iodine at the 6 and 4 positions, respectively. The synthesis typically involves several key steps:

  • Halogenation : Pyridine is halogenated using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl) to introduce chlorine and iodine.
  • Allylation : The halogenated pyridine undergoes allylation with allyl bromide in the presence of a base (e.g., potassium carbonate) to form the allyl-substituted product.
  • Amination : Finally, amination occurs using an appropriate amine source to yield the desired compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its efficacy against various bacterial strains, suggesting its potential application in developing new antibiotics. The compound's interaction with bacterial enzymes may inhibit their function, leading to cell death.

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. It has demonstrated promising results against several cancer cell lines, including melanoma and non-melanoma epidermoid carcinoma cells. The proposed mechanism involves the induction of oxidative stress within cancer cells, leading to apoptosis through the activation of caspase pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, resulting in various biological effects. For instance, it may inhibit specific kinases involved in cancer cell proliferation or induce apoptosis via oxidative stress pathways.

Research Findings

StudyFocusFindings
Kyriakou et al. (2023)Anticancer activityDemonstrated significant cytotoxicity against melanoma cell lines through ROS elevation leading to apoptosis .
Benchchem (2024)Antimicrobial propertiesReported effectiveness against multiple bacterial strains; potential for antibiotic development.
Smolecule (2024)Mechanism explorationIdentified binding affinities with various enzymes, elucidating pathways for therapeutic applications.

Case Studies

  • Melanoma Cell Study : In a study evaluating the compound's anticancer effects on human melanoma cells (A375), it was found that treatment with this compound resulted in a dose-dependent increase in ROS levels, triggering apoptosis via both intrinsic and extrinsic pathways.
  • Bacterial Inhibition Assay : A series of antimicrobial assays demonstrated that this compound effectively inhibited growth in Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for new antibiotic formulations.

Q & A

Q. How can factorial design improve yield optimization for large-scale synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary factors like catalyst loading (5–10 mol%), solvent (toluene vs. DMF), and reaction time (12–24 h) in a 23^3 factorial matrix to identify significant interactions .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables to pinpoint optimal conditions .
  • Cost-Benefit Analysis : Balance yield improvements against purification complexity (e.g., chromatography vs. recrystallization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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